molecular formula C7H9BrN2O2 B573070 ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate CAS No. 1257861-04-3

ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B573070
CAS No.: 1257861-04-3
M. Wt: 233.065
InChI Key: NTESQBJRJKBHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with bromine, methyl, and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by bromination and esterification steps . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrazoles, while oxidation reactions can produce pyrazole oxides.

Scientific Research Applications

Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine and ester groups play a crucial role in binding to active sites, influencing the compound’s biological activity. The pyrazole ring structure allows for hydrogen bonding and hydrophobic interactions, which are essential for its activity in biological systems .

Comparison with Similar Compounds

Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTESQBJRJKBHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672326
Record name Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257861-04-3
Record name Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.